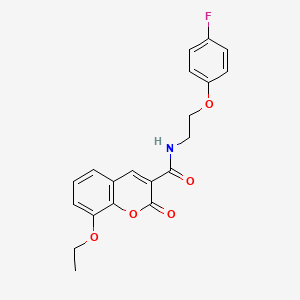
8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18FNO5 and its molecular weight is 371.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H20FNO4
- Molecular Weight : 345.37 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chromene Core | Central structure providing biological activity |
| Ethoxy Group | Enhances solubility and bioavailability |
| Fluorophenoxy Substituent | Modifies receptor interaction properties |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It interacts with specific receptors on cell surfaces, potentially influencing signaling pathways.
- Gene Expression Regulation : The compound may affect the expression of genes linked to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for related chromene derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens, indicating strong antibacterial activity .
Anti-inflammatory Effects
Chromene derivatives have been evaluated for their anti-inflammatory properties. In vitro studies suggest that they can reduce inflammatory markers in cell lines, making them potential candidates for treating inflammatory diseases .
Antiviral Activity
Recent studies have highlighted the potential of chromene derivatives in inhibiting viral replication. For example, compounds similar to this compound showed significant inhibition of HIV-1 integrase, with IC50 values below 1.7 μM . This suggests a promising avenue for antiviral drug development.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Evaluation of Anti-inflammatory Properties :
- Inhibition of Viral Replication :
属性
IUPAC Name |
8-ethoxy-N-[2-(4-fluorophenoxy)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5/c1-2-25-17-5-3-4-13-12-16(20(24)27-18(13)17)19(23)22-10-11-26-15-8-6-14(21)7-9-15/h3-9,12H,2,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNIIVGXUPROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














